Molecular Structure Differentiation: Unique Pyrrolo[2,3‑d]pyrimidine‑Phenyl‑Pyrrolidinone Scaffold
Phenylpyrrolidinone derivative 5 possesses a unique molecular architecture comprising a 4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidine core connected to a phenyl ring and a 3,5‑dimethylpyrazol‑1‑yl pyrrolidin‑2‑one moiety. This exact substitution pattern distinguishes it from other phenylpyrrolidinone derivatives (e.g., derivative 1, 2, 3, or 4) and from other PERK inhibitors such as GSK2606414 or GSK2656157 . The IUPAC name 1‑[4‑(4‑amino‑7‑methylpyrrolo[2,3‑d]pyrimidin‑5‑yl)phenyl]‑3‑(3,5‑dimethylpyrazol‑1‑yl)pyrrolidin‑2‑one unambiguously defines this compound . Quantitative differentiation is provided by the molecular formula C22H23N7O (MW 401.5 g/mol) and InChIKey WBRYMNNSAHRQTO‑UHFFFAOYSA‑N, which are distinct from any other compound in the phenylpyrrolidinone derivative series .
| Evidence Dimension | Molecular structure |
|---|---|
| Target Compound Data | Molecular formula C22H23N7O; MW 401.5 g/mol; IUPAC name as above |
| Comparator Or Baseline | Phenylpyrrolidinone derivative 1, 2, 3, 4; GSK2606414 (C23H21FN6O, MW 416.5); GSK2656157 (C23H21FN6O, MW 416.5) |
| Quantified Difference | Unique chemical identifier (InChIKey WBRYMNNSAHRQTO‑UHFFFAOYSA‑N) distinguishes this compound from all comparators; molecular weight difference of approximately 15 g/mol compared to GSK2606414/GSK2656157 |
| Conditions | Not applicable |
Why This Matters
This distinct molecular identity ensures that procurement of 'phenylpyrrolidinone derivative 5' delivers the precise chemical entity required for reproducible research, avoiding confounding effects that would arise from using a different derivative with altered pharmacological properties.
